2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid
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Overview
Description
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-methylpyrazole moiety linked to an acetic acid group through an amide bond. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid typically involves the reaction of 2-methylpyrazole with chloroacetyl chloride to form 2-(2-methylpyrazole-3-carbonyl)chloride. This intermediate is then reacted with glycine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
5-Amino-pyrazoles: These compounds have an amino group at the 5-position of the pyrazole ring and are known for their diverse biological activities.
Uniqueness
2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness can lead to specific biological activities and applications that are not observed with other similar compounds .
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[(2-methylpyrazole-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-10-5(2-3-9-10)7(13)8-4-6(11)12/h2-3H,4H2,1H3,(H,8,13)(H,11,12) |
InChI Key |
XIGMVYDCHUYWPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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